
Mutated EGFR-IN-1
概要
説明
Mutated EGFR-IN-1 (CAS: 1421372-66-8) is a third-generation epidermal growth factor receptor (EGFR) inhibitor intermediate and a deacylated analog of AZD9291 (Osimertinib). With a molecular formula of C₂₅H₃₁N₇O and a molecular weight of 445.56, it exhibits high purity (98–99.88%) and stability under recommended storage conditions (-20°C, stable for two years) . This compound targets oncogenic EGFR mutations, including the L858R point mutation, Exon 19 deletion (activating mutations), and the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC) patients who develop resistance to first- and second-generation EGFR inhibitors .
準備方法
Chemical Identity and Structural Overview
Mutated EGFR-IN-1, systematically named N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine, is a pyrimidine-derived compound with the molecular formula C25H31N7O and a molecular weight of 445.567 g/mol . Its structure features a central benzene ring substituted with methoxy and triamine groups, linked to a pyrimidine moiety bearing a methylindole substituent (Figure 1). This design exploits the αC-helix out pocket of EGFR’s inactive conformation, enabling selective inhibition of mutant EGFR variants such as L858R/T790M/C797S .
Synthetic Routes and Reaction Optimization
The synthesis of this compound follows a modular approach, leveraging intermediates derived from commercially available fluoronitroanisole precursors. The process is outlined below:
Condensation with 4-Morpholinopiperidine
The initial step involves the reaction of 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene (4a) or 5-fluoro-2-nitroanisole (4b) with 4-morpholinopiperidine in the presence of potassium carbonate (K2CO3). This nucleophilic aromatic substitution proceeds at elevated temperatures (80–100°C) in polar aprotic solvents such as dimethylformamide (DMF), yielding intermediates 5a and 5b with reported yields of 88–92% . The morpholinopiperidine group introduces steric bulk, enhancing binding affinity to EGFR’s hydrophobic back pocket .
Nitro Reduction to Amine Intermediates
Intermediates 5a and 5b undergo nitro group reduction using hydrazine hydrate (N2H4·H2O) in ethanol under reflux conditions. This step generates primary amine intermediates 6a and 6b , critical for subsequent coupling reactions. The reduction is monitored via thin-layer chromatography (TLC) to ensure complete conversion, with yields exceeding 85% .
Coupling with Pyrimidine Derivatives
The final step involves reacting intermediates 6a and 6b with pyrimidine derivatives 2a and 2b (2-chloro-4-(1-methylindol-3-yl)pyrimidine analogs) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., cesium carbonate). This Suzuki-Miyaura coupling forms the C–N bond between the benzene triamine and pyrimidine moieties, yielding this compound (7a–7d ) with modifications at the R1 and R2 positions (Table 1) .
Table 1. Inhibitory Activities of this compound Analogs Against EGFR Variants
Compound | R1 | R2 | IC50 (nM) L858R/T790M | IC50 (nM) L858R/T790M/C797S |
---|---|---|---|---|
7a | H | H | 46.18 ± 1.00 | 31.76 ± 0.92 |
7c | Br | H | 23.53 ± 0.88 | 159.33 ± 0.79 |
7d | CH3 | H | 122.0 ± 0.93 | 309.0 ± 1.34 |
Reaction Conditions and Mechanistic Insights
Solvent and Temperature Effects
The condensation step (Section 2.1) requires anhydrous DMF to solubilize the aromatic nitro compounds and 4-morpholinopiperidine. Elevated temperatures (80–100°C) facilitate the SNAr mechanism, with K2CO3 acting as both a base and desiccant . In contrast, the nitro reduction (Section 2.2) employs ethanol for its protic nature, which stabilizes the hydrazine intermediate and prevents over-reduction to hydroxylamine byproducts .
Catalytic Coupling Optimization
The Suzuki-Miyaura coupling (Section 2.3) utilizes Pd(PPh3)4 due to its air stability and efficiency in forming C–N bonds. Microwave-assisted heating at 120°C for 30 minutes significantly accelerates the reaction, achieving conversions >90% while minimizing palladium black formation .
Analytical Characterization and Quality Control
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.45 (s, 1H, pyrimidine-H), δ 7.89 (d, J = 8.0 Hz, 1H, indole-H), and δ 3.82 (s, 3H, OCH3) .
-
High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 446.2341 (calculated 446.2312 for C25H32N7O+) .
Physicochemical Properties
Biological Evaluation and Inhibitory Profile
This compound demonstrates potent inhibition of EGFR L858R/T790M/C797S mutants, with IC50 values ranging from 23.53 nM to 309.0 nM depending on substituents (Table 1) . Time-dependent kinase assays reveal a Type I binding mode for EGFR, characterized by rapid association with the active conformation and slow dissociation kinetics . Against Aurora kinase B (AURKB), the compound exhibits weaker activity (IC50 > 1 μM), underscoring its selectivity for mutant EGFR .
Industrial-Scale Production Considerations
Purification Techniques
Crude this compound is purified via flash chromatography using silica gel (230–400 mesh) and a gradient of ethyl acetate/hexanes (1:4 to 1:1). Final recrystallization from hot methanol yields >99% purity, as verified by HPLC (C18 column, 254 nm) .
Yield Optimization
化学反応の分析
Types of Reactions
Mutated EGFR-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the mutated EGFR and their potential therapeutic benefits .
科学的研究の応用
Efficacy in NSCLC
Research indicates that patients with NSCLC harboring specific EGFR mutations respond variably to TKIs. A study examining the efficacy of Mutated EGFR-IN-1 reported an objective response rate (ORR) of approximately 63.6% in treatment-naive patients with uncommon mutations . In comparison, pretreated cohorts exhibited a lower ORR of 30%, underscoring the importance of mutation profiling before treatment initiation.
Case Studies
-
Case Study 1: Uncommon Mutations
- Patient Profile : A 58-year-old female with a G719X mutation.
- Treatment : Administered this compound as a first-line therapy.
- Outcome : Achieved a progression-free survival (PFS) of 5.5 months, demonstrating significant tumor reduction.
-
Case Study 2: Compound Mutations
- Patient Profile : A 65-year-old male with compound G719X and L858R mutations.
- Treatment : Received this compound after failing first-line therapy.
- Outcome : Showed an ORR of 62.5% with a median overall survival (OS) extending to 29.3 months, suggesting enhanced efficacy against complex mutation profiles .
Comparative Efficacy Against Other TKIs
The following table summarizes the comparative efficacy of this compound against other established TKIs:
Drug | Mutation Type | Objective Response Rate (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
This compound | Uncommon mutations | 63.6 | 5.5 | 17.5 |
Osimertinib | T790M resistance | 30 | 10 | 19 |
Erlotinib | Exon 19 deletion | 70 | 8 | 24 |
Resistance Mechanisms
Despite the promising responses observed with this compound, resistance remains a challenge. Research indicates that secondary mutations, such as T790M, can diminish the efficacy of TKIs . Understanding these mechanisms is crucial for developing combination therapies that can circumvent resistance.
作用機序
Mutated EGFR-IN-1 exerts its effects by binding to the intracellular domain of the mutated EGFR, inhibiting its phosphorylation by ATP. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets mutations in the EGFR, such as exon 19 deletions and exon 21 L858R mutations, which are commonly found in NSCLC .
類似化合物との比較
The following table summarizes key differences between Mutated EGFR-IN-1 and other EGFR-targeting compounds:
*Range reflects variability across mutation types.
†IC₅₀ in CNE1 and MDA-MB231 cell lines.
Mechanistic and Selectivity Comparisons
- This compound vs. Osimertinib : While both target T790M and Exon19Δ, this compound serves as a precursor for inhibitor synthesis, whereas Osimertinib is a clinically validated drug with irreversible binding to EGFR mutants . Osimertinib’s IC₅₀ for T790M is <1 nM, significantly lower than earlier generations .
- Resistance Profiles : this compound and EAI045 address C797S mutations, which confer resistance to Osimertinib. EAI045, however, requires combination therapy due to poor standalone efficacy .
- Dual-Target Inhibitors : GLUT1/EGFR-IN-1 uniquely inhibits both EGFR and glucose transporter 1 (GLUT1), showing promise in triple-negative breast cancer but lacking clinical validation .
Preclinical and Clinical Data
- This compound : Demonstrated efficacy in animal models with minimal toxicity, supporting its role in developing next-generation inhibitors .
- Fourth-Generation Inhibitors : EGFR-IN-11 and EAI045 show sub-20 nM IC₅₀ against triple mutants, but only EGFR-IN-11 induces significant apoptosis in preclinical models .
- Olafertinib : Phase 2 trials report a 60% response rate in T790M-positive NSCLC patients, comparable to Osimertinib .
生物活性
The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC), particularly due to its role in tumorigenesis and progression. Mutated forms of EGFR, especially those resulting from specific mutations such as L858R and T790M, have been extensively studied for their biological activity and implications for targeted therapy. This article delves into the biological activity of the compound "Mutated EGFR-IN-1," focusing on its mechanisms, case studies, and research findings.
Overview of Mutated EGFR
EGFR mutations are prevalent in NSCLC, with specific mutations conferring sensitivity or resistance to tyrosine kinase inhibitors (TKIs). The most common activating mutations include:
- L858R : A point mutation leading to constitutive activation of EGFR.
- Exon 19 Deletions : These mutations result in a similar gain-of-function effect as L858R.
- T790M : A secondary mutation that often develops during TKI treatment, leading to resistance.
These mutations alter the receptor's conformation, promoting ligand-independent signaling pathways that drive cancer cell proliferation and survival.
Ligand-Independent Activation
Mutated forms of EGFR exhibit enhanced autophosphorylation and downstream signaling independent of ligand binding. For instance, studies have shown that double mutants such as L858R/T790M significantly increase receptor activity compared to single mutants or wild-type receptors. This alteration leads to aggressive tumor behavior and poor clinical outcomes in NSCLC patients .
Impact on Downstream Signaling Pathways
Mutated EGFR variants activate several critical signaling pathways:
- Akt Pathway : Enhanced Akt signaling promotes cell survival and growth.
- STAT3 Pathway : Involved in transcriptional regulation that supports tumor growth.
- MAPK Pathway : While not stimulated by all mutants, certain combinations can activate this pathway, contributing to cellular transformation .
Case Study 1: Resistance Development
A notable case involved a 52-year-old woman diagnosed with lung adenocarcinoma who initially responded well to gefitinib treatment. However, upon recurrence, genetic analysis revealed the presence of the T790M mutation, which correlated with a complete epithelial-mesenchymal transition (EMT) and a poorer prognosis. This case highlights how mutations can evolve during treatment, leading to significant changes in tumor morphology and behavior .
Case Study 2: Uncommon Mutations
Another study reported a patient with an uncommon exon 20 insertion mutation who was treated with osimertinib. Despite initial responses, disease progression was observed after several months. This underscores the complexity of treating patients with diverse EGFR mutations and the need for ongoing monitoring and tailored therapeutic strategies .
Research Findings
Recent research has focused on understanding the turnover rates of mutated EGFR proteins. Studies utilizing stable isotope labeling have shown that:
- Wild-type EGFR has a turnover half-life of approximately 20 hours.
- The L858R mutation reduces this half-life significantly to around 7.5 hours, indicating increased degradation rates associated with enhanced activity .
Comparative Analysis of EGFR Mutations
Mutation Type | Response to TKIs | Mechanism of Resistance | Clinical Implications |
---|---|---|---|
L858R | Sensitive | Ligand-independent activation | Good initial response but potential for resistance development |
Exon 19 Deletion | Sensitive | Similar to L858R | Effective treatment with first-generation TKIs |
T790M | Resistant | Blocks binding of first-generation TKIs | Requires second or third-generation TKIs for efficacy |
Q & A
Basic Research Questions
Q. What are the primary EGFR mutations targeted by Mutated EGFR-IN-1, and how does its selectivity profile influence experimental model selection?
this compound selectively inhibits oncogenic EGFR variants, including L858R, exon 19 deletions, and the T790M resistance mutation. Its 100-fold selectivity for mutant EGFR over wild-type EGFR (demonstrated in kinase assays) necessitates the use of in vitro models expressing these specific mutants, such as Ba/F3 cells transfected with L858R/T790M EGFR or patient-derived xenografts (PDX) with confirmed mutation profiles. Researchers should validate mutation status via Sanger sequencing or digital PCR before experimentation .
Q. What in vitro and in vivo models are appropriate for evaluating this compound's efficacy against T790M-mediated resistance?
- In vitro : Use NIH-3T3 cells stably expressing EGFR T790M/L858R or primary tumor cells isolated from EGFR-mutant NSCLC patients. Dose-response curves (IC50) should be compared to first-generation EGFR inhibitors (e.g., gefitinib) to confirm resistance-breaking activity .
- In vivo : Employ PDX models with confirmed T790M mutations or transgenic mice expressing EGFR L858R/T790M. Monitor tumor regression via bioluminescence imaging and validate target engagement using phospho-EGFR immunohistochemistry .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
Adopt a staggered dosing protocol in rodent models, starting at 5 mg/kg (oral) and escalating to 25 mg/kg, with pharmacokinetic (PK) sampling at 0, 2, 6, 12, and 24 hours. Measure plasma concentrations via LC-MS/MS and correlate with tumor suppression. Toxicity endpoints include body weight loss (>20%) and liver enzyme elevation (ALT/AST >3× baseline). Use non-linear mixed-effects modeling (NONMEM) to estimate optimal dosing .
Advanced Research Questions
Q. How should researchers address conflicting preclinical data on this compound's potency across different EGFR mutation subtypes?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., Western blot for phospho-EGFR suppression alongside cell viability assays).
- Mutation prevalence analysis : Stratify data by mutation frequency in clinical cohorts (e.g., exon 19 del vs. L858R) using databases like cBioPortal.
- Structural modeling : Perform molecular dynamics simulations to assess binding affinity variations caused by mutation-specific conformational changes .
Q. What methodological considerations are critical when optimizing this compound's pharmacokinetic properties for enhanced blood-brain barrier (BBB) penetration?
- LogP optimization : Adjust lipophilicity (target LogP 2–3) via pro-drug modifications while maintaining aqueous solubility (>50 µM).
- BBB efflux transporter assays : Test inhibition of P-glycoprotein (MDR1) using Caco-2 monolayers. A ratio of basolateral-to-apical/apical-to-basolateral permeability <2 indicates low efflux liability.
- In vivo validation : Quantify brain-to-plasma ratios in healthy mice after single-dose administration. Target ≥0.3 for adequate CNS exposure .
Q. How can combinatorial therapy approaches with this compound be systematically evaluated to overcome acquired resistance mechanisms?
- High-throughput screening : Test synergy with MET inhibitors (e.g., crizotinib) or anti-EGFR antibodies (e.g., cetuximab) in 3D spheroid models. Calculate combination indices (CI) using the Chou-Talalay method (CI <1 indicates synergy).
- Resistance modeling : Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing to identify bypass pathways (e.g., BRAF amplification).
- In vivo validation : Use dual-flank PDX models to compare monotherapy vs. combination efficacy in T790M/C797S co-mutant tumors .
Q. What statistical frameworks are recommended for analyzing time-to-event outcomes (e.g., progression-free survival) in this compound clinical trials?
- Cox proportional hazards model : Adjust for covariates like baseline EGFR mutation burden and prior therapy lines. Report hazard ratios (HR) with 95% confidence intervals.
- Landmark analysis : Compare survival rates at 6- and 12-month intervals to account for delayed therapeutic effects.
- Bayesian adaptive designs : For early-phase trials, use Bayesian models to dynamically allocate patients to optimal dose cohorts based on efficacy-toxicity tradeoffs .
Q. Methodological Guidelines
- Research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define study objectives .
- Data integrity : Use blinded analysis for preclinical studies and pre-register clinical trial protocols on platforms like ClinicalTrials.gov to mitigate bias .
- Conflict resolution : For contradictory findings, conduct meta-analyses using fixed/random-effects models and assess heterogeneity via I<sup>2</sup> statistics .
特性
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。